(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Description
The compound (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (CAS: 155899-66-4) is a stereochemically complex cyclopentane derivative with a molecular formula C₈H₁₅NO₃ (molecular weight: 173.21) . It features four defined stereocenters and serves as a key intermediate in the synthesis of pharmaceuticals, notably Rivaroxaban, a direct oral anticoagulant . The compound is commercially available at 95% purity and is characterized by its amino and hydroxyl functional groups, which enable diverse reactivity in synthetic pathways .
Properties
IUPAC Name |
(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7,10H,3,9H2,1-2H3/t4-,5+,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPYGRDXRLICKY-JRTVQGFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(CC(C2O1)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](C[C@@H]([C@H]2O1)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438496 | |
| Record name | (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155899-66-4 | |
| Record name | (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclopentenone-Based Synthesis
The foundational approach involves 4-hydroxy-2-cyclopentenone as a starting material. In a multi-step sequence, this compound undergoes osmium tetraoxide-mediated dihydroxylation in tetrahydrofuran (THF) with N-methylmorpholine-N-oxide (NMO) as a co-oxidant, yielding a diol intermediate. Subsequent phthalimide protection of the amine group and methylenation with 2,2-dimethoxypropane in acetone under acidic conditions generates the cyclopenta[d]dioxolane core.
Critical Reaction Conditions
Iodolactonization Pathway
An alternative route leverages iodolactonization to establish stereochemistry. The intermediate all-cis-4,5-(methylenedioxy)cyclopent-2-ene-1-acetic acid undergoes iodolactonization with iodine in dichloromethane, forming a β-iodo lactone. Nucleophilic displacement with potassium superoxide and 18-crown-6 ether in THF replaces the iodine atom with a hydroxyl group, yielding the desired stereoisomer.
Yield Optimization
Industrial-Scale Production
Process Intensification
Industrial methods prioritize reduced reaction times and solvent minimization . For example, the high-vacuum distillation of crude (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-ol at 90–95°C under 5 mmHg vacuum increases purity from 92.3% to 99.5%.
Key Industrial Parameters
Solvent and Reagent Optimization
Large-scale synthesis replaces traditional solvents like dichloromethane with ethyl acetate for extraction, reducing environmental impact. Sodium bicarbonate washing steps remove acidic impurities, while column chromatography (SiO₂, methanol/dichloromethane) resolves diastereomers.
Stereochemical Control and Analysis
Chiral Resolution
The Sharpless asymmetric dihydroxylation ensures enantioselectivity, achieving >97% ee when using (DHQD)₂PHAL as a chiral ligand. X-ray crystallography of the t-butyldimethylsilyl ether derivative confirms the all-cis stereochemistry .
Analytical Validation
| Technique | Parameters | Outcome |
|---|---|---|
| Gas Chromatography | Chiral column, 120°C isothermal | 99.5% ee |
| X-Ray Diffraction | Mo-Kα radiation, 100K | R-factor = 0.032 |
Comparative Evaluation of Methods
Yield and Scalability
The iodolactonization route offers superior stereocontrol but requires costly iodine reagents. In contrast, the cyclopentenone-based method is more scalable, with a 92% overall yield in 5 steps.
Emerging Methodologies
Recent advances explore enzymatic desymmetrization of meso-cyclopentene derivatives to bypass harsh oxidation steps. Preliminary data show 80% yield with Candida antarctica lipase B, though industrial feasibility remains unproven .
Chemical Reactions Analysis
Types of Reactions: (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as benzyl bromide and sodium azide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with benzyl bromide can yield benzylamine derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is used as a building block for the synthesis of more complex molecules .
Biology and Medicine: This compound serves as an intermediate in the synthesis of pharmaceutical agents, including ticagrelor, an antiplatelet medication . It is also used in impurity profiling and toxicity studies during drug development .
Industry: In the industrial sector, it is utilized in the production of various chemical intermediates and active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol involves its role as an intermediate in the synthesis of active pharmaceutical compounds. For instance, in the synthesis of ticagrelor, the amino group of this compound can be converted into an azide derivative, which then undergoes further transformations to form the final active drug . The molecular targets and pathways involved depend on the specific pharmaceutical application of the final product.
Comparison with Similar Compounds
Fluorinated Derivatives
- Compound: 9-[(3aS,4R,6S,6aS)-6-Fluoro-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]-9H-purin-6-amine (CAS: Not specified) Key Difference: Substitution of the hydroxyl group with fluorine at position 4. Properties:
- Melting point: 51–52°C .
- ¹H NMR : δ 4.68 (dd, J = 46.0 Hz), indicative of fluorine coupling .
Aryl-Substituted Derivatives
- Compound: (3aR,4R,6S,6aS)-2,2-Dimethyl-6-phenyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol (10a) Key Difference: Replacement of the amino group with a phenyl ring and hydroxymethyl group. Properties:
- Molecular weight: 270.15 .
- Synthesis : Cobalt-assisted catalytic route, yielding white solids with aryl substituents .
Pyrimidinyl-Modified Derivatives
- Compound: (3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Key Difference: Amino group substituted with a pyrimidinyl-thioether moiety. Properties:
- Purity: 97–98%; priced at ~S$10,940/50 mg .
- Application : Identified as Ticagrelor Impurity 68 , emphasizing its role in quality control for antithrombotic drugs .
Physicochemical and Spectral Comparisons
| Property | Target Compound | Fluorinated Derivative | Aryl-Substituted (10a) | Pyrimidinyl Derivative |
|---|---|---|---|---|
| Molecular Weight | 173.21 | ~290 (estimated) | 270.15 | ~450 (estimated) |
| Functional Groups | -NH₂, -OH | -F, -OH | -Ph, -CH₂OH | -Pyrimidine, -SPr |
| Melting Point | Not reported | 51–52°C | White solid | Not reported |
| ¹³C NMR Shifts | Not provided | 93.81 ppm (d, J = 172 Hz) | 82–111 ppm (aryl signals) | Complex aromatic shifts |
| Bioactivity Correlation | Rivaroxaban intermediate | Antiviral potential | Ribonucleoside analogs | Impurity profiling |
Biological Activity
The compound (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (CAS No. 376608-65-0) is a bicyclic structure that exhibits significant biological activities. This article aims to summarize its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₄H₂₅NO₁₀
- Molecular Weight : 367.35 g/mol
- Appearance : White to off-white powder
- Solubility : Soluble in organic solvents; specific solubility data is limited.
The biological activity of this compound is primarily associated with its role as a building block in the synthesis of antithrombotic agents like Ticagrelor. Its structure allows it to interact with various biological targets, particularly in the cardiovascular system.
Key Mechanisms:
- Antithrombotic Activity : The compound acts as a potent inhibitor of platelet aggregation through its influence on adenosine diphosphate (ADP) receptors.
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in thrombus formation, thereby reducing the risk of clot-related conditions.
Biological Activities
Research indicates several biological activities attributed to this compound:
Antithrombotic Effects
In studies involving animal models, the compound demonstrated significant reductions in thrombus formation and platelet activation. These findings suggest its potential for preventing cardiovascular events related to thrombosis.
Neuroprotective Properties
Emerging studies have indicated that this compound may exhibit neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. This could have implications for conditions like stroke or neurodegenerative diseases.
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Platelet Aggregation :
- Objective : To assess the antiplatelet activity.
- Methodology : In vitro assays measuring platelet aggregation in response to ADP.
- Results : Showed a dose-dependent inhibition of platelet aggregation.
- : Supports the use of this compound as an antithrombotic agent.
-
Neuroprotection in Animal Models :
- Objective : Evaluate neuroprotective effects post-ischaemia.
- Methodology : Administration of the compound before inducing ischaemia in rodent models.
- Results : Significant reduction in neuronal death and improved functional outcomes.
- : Potential for therapeutic use in stroke management.
Data Table
| Biological Activity | Methodology | Results | |
|---|---|---|---|
| Antithrombotic | In vitro platelet aggregation | Dose-dependent inhibition | Effective antithrombotic agent |
| Neuroprotection | Rodent ischaemia model | Reduced neuronal death | Potential for stroke therapy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
